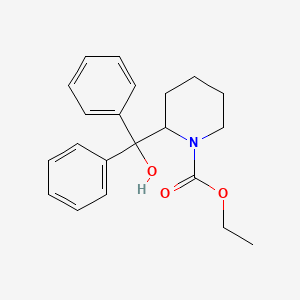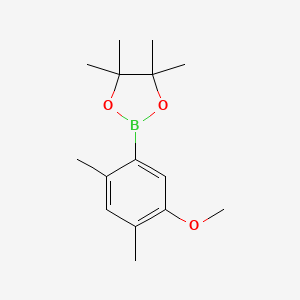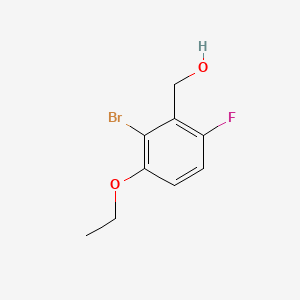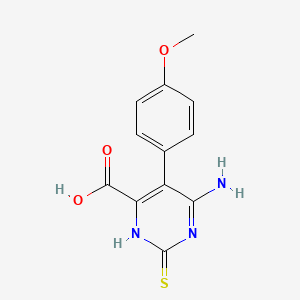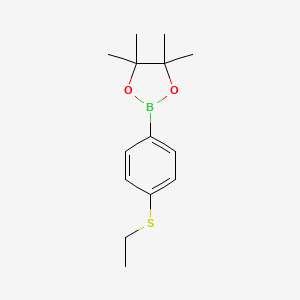
2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is bonded to a phenyl group substituted with an ethylthio group.
Métodos De Preparación
The synthesis of 2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ethylthio group or the phenyl ring.
Substitution: The compound is particularly known for its role in substitution reactions, especially in the Suzuki–Miyaura coupling. Common reagents include palladium catalysts and bases such as potassium carbonate. The major products formed are typically biaryl compounds.
Aplicaciones Científicas De Investigación
2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used extensively in scientific research, particularly in:
Chemistry: It is a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for various studies.
Mecanismo De Acción
The primary mechanism by which 2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through the Suzuki–Miyaura coupling reaction. In this reaction, the boron atom in the dioxaborolane ring participates in a transmetalation step with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets are typically organic halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other organoboron compounds used in cross-coupling reactions, such as:
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
What sets this compound apart is the presence of the ethylthio group, which can influence its reactivity and the types of products formed in reactions .
Propiedades
Fórmula molecular |
C14H21BO2S |
|---|---|
Peso molecular |
264.2 g/mol |
Nombre IUPAC |
2-(4-ethylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO2S/c1-6-18-12-9-7-11(8-10-12)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3 |
Clave InChI |
CMIIBFLRPIVTRE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


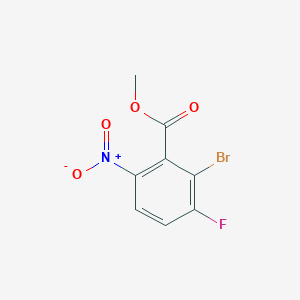
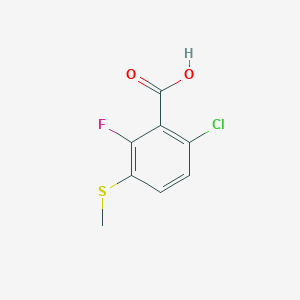



![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)


